An In-depth Technical Guide to 5-Azidopentyl 4-methylbenzenesulfonate
An In-depth Technical Guide to 5-Azidopentyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This compound incorporates two key functional groups: a terminal azide (B81097) (-N₃) and a tosylate (-OTs) group. The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment to a wide range of nucleophiles such as amines, thiols, and hydroxyls. This dual reactivity makes 5-Azidopentyl 4-methylbenzenesulfonate a valuable tool for the synthesis of complex molecular architectures, including bioconjugates, drug delivery systems, and functionalized polymers.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 5-Azidopentyl 4-methylbenzenesulfonate. It is important to note that while core properties are well-documented, specific experimental data such as melting point and detailed spectral analyses are not widely published and may vary based on purity and experimental conditions.
| Property | Value | Source |
| CAS Number | 1407974-54-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₃S | [1] |
| Molecular Weight | 283.35 g/mol | [1][2] |
| Purity | ≥95% | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | General knowledge |
| Storage Conditions | Store in a dark place, inert atmosphere, in a freezer at -20°C | [1][3] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | General knowledge |
Synthesis and Reaction Mechanisms
Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate
A general and reliable method for the synthesis of azidoalkyl tosylates involves a two-step process starting from the corresponding diol. The following protocol is a representative procedure adapted from general methods for the synthesis of similar compounds.
Experimental Protocol: Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Sodium azide (NaN₃)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
Step 1: Monotosylation of 1,5-Pentanediol
-
Dissolve 1,5-pentanediol (1 equivalent) in a minimal amount of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxypentyl 4-methylbenzenesulfonate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure monotosylated intermediate.
Step 2: Azidation of 5-hydroxypentyl 4-methylbenzenesulfonate
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Dissolve the purified 5-hydroxypentyl 4-methylbenzenesulfonate (1 equivalent) in DMF or DMSO in a round-bottom flask.
-
Add sodium azide (1.5-3 equivalents) to the solution.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-Azidopentyl 4-methylbenzenesulfonate.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The azide group of 5-Azidopentyl 4-methylbenzenesulfonate readily participates in the CuAAC reaction, a cornerstone of click chemistry. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and biocompatible under the right conditions.[4][5]
The generally accepted mechanism involves the following key steps:
-
Formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) source.
-
Coordination of the azide to the copper acetylide.
-
Cycloaddition to form a six-membered copper-containing intermediate.
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Rearrangement and protonolysis to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[6]
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Applications in Bioconjugation
A primary application of 5-Azidopentyl 4-methylbenzenesulfonate is in bioconjugation, where it acts as a linker to connect different molecular entities, such as a small molecule drug to a protein or a fluorescent dye to a biopolymer. The tosylate end can be used to attach the linker to a biomolecule, and the azide end can then be used for click chemistry conjugation.
Experimental Protocol: Two-Step Protein Labeling and Conjugation
This protocol describes a general workflow for first labeling a protein with the azido-linker via nucleophilic attack on the tosylate, followed by a click reaction to an alkyne-modified payload.
Materials:
-
Protein with an accessible nucleophilic residue (e.g., lysine, cysteine) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
5-Azidopentyl 4-methylbenzenesulfonate
-
Anhydrous DMSO or DMF
-
Alkyne-modified molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Protein Azidation
-
Prepare a stock solution of 5-Azidopentyl 4-methylbenzenesulfonate in anhydrous DMSO or DMF.
-
To a solution of the protein in a suitable buffer, add the linker stock solution to achieve the desired molar excess of the linker. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 2-24 hours) with gentle agitation. The optimal conditions (pH, temperature, time, and linker excess) should be determined empirically for each specific protein.
-
Remove the excess, unreacted linker by size exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Characterize the azido-modified protein to determine the degree of labeling (e.g., using mass spectrometry or a colorimetric assay after Staudinger ligation with a phosphine-based probe).
Step 2: Click Chemistry Conjugation
-
Prepare the following stock solutions:
-
Alkyne-modified molecule in DMSO or water.
-
Copper(II) sulfate in water.
-
THPTA or TBTA ligand in water or DMSO.
-
Freshly prepared sodium ascorbate in water.
-
-
In a reaction tube, add the azido-modified protein.
-
Add the alkyne-modified molecule.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.[7]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[8]
-
Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography, to remove the catalyst and excess reagents.
-
Characterize the final bioconjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
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Safety and Handling
As with all laboratory chemicals, 5-Azidopentyl 4-methylbenzenesulfonate should be handled with appropriate safety precautions. Organic azides can be energetic and potentially explosive, although the risk is generally low for molecules of this size and structure under normal laboratory conditions. Tosylates are alkylating agents and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a freezer at -20°C is recommended.[1][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Azidopentyl 4-methylbenzenesulfonate is a highly versatile chemical tool for researchers in chemistry and biology. Its orthogonal reactive ends—the tosylate for nucleophilic substitution and the azide for click chemistry—provide a powerful strategy for the construction of complex molecular assemblies. The applications of this linker are vast, ranging from the development of antibody-drug conjugates and targeted drug delivery systems to the functionalization of surfaces and the synthesis of novel polymers. The robust and efficient nature of the click reaction, in particular, ensures that this compound will remain a valuable component in the molecular engineering toolbox.
References
- 1. 1407974-54-2|5-Azidopentyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Azide-pentane-Tos | CAS:1407974-54-2 | AxisPharm [axispharm.com]
- 4. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com.cn [confluore.com.cn]
